N'~5~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as ultrasound-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of ultrasonic irradiation to promote the formation of the desired product, reducing reaction times and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit certain enzymes and signaling pathways.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it can induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide
- N’-(4-fluorobenzylidene)isonicotinohydrazide
- N’-(4-fluorobenzylidene)-4-nitroaniline
Uniqueness
N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a fluorobenzylidene group and a nitro-substituted pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10FN5O3 |
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Molecular Weight |
291.24 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10FN5O3/c1-17-11(10(7-15-17)18(20)21)12(19)16-14-6-8-2-4-9(13)5-3-8/h2-7H,1H3,(H,16,19)/b14-6+ |
InChI Key |
UJPRCESKPAQDJH-MKMNVTDBSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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